molecular formula C27H26ClN5O B4122897 (4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone

(4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone

Cat. No.: B4122897
M. Wt: 472.0 g/mol
InChI Key: KXPJFPAUWAFATE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinamine core, a piperazine ring, and a chlorobenzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinazolinamine core. This is followed by the introduction of the piperazine ring and the chlorobenzoyl group. Common reagents used in these reactions include chlorobenzoyl chloride, piperazine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various halogenated or alkylated quinazolinamines.

Scientific Research Applications

(4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: A hypolipidemic drug with a similar chlorobenzoyl group.

    Cetirizine: An antihistamine with a piperazine ring.

    Quinazolinone derivatives: Compounds with a quinazolinone core used in various therapeutic applications.

Uniqueness

What sets (4-Chlorophenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[4-(1-phenylethylamino)quinazolin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN5O/c1-19(20-7-3-2-4-8-20)29-25-23-9-5-6-10-24(23)30-27(31-25)33-17-15-32(16-18-33)26(34)21-11-13-22(28)14-12-21/h2-14,19H,15-18H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPJFPAUWAFATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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